molecular formula C19H28N2O4S B3971187 1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate

1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate

Cat. No. B3971187
M. Wt: 380.5 g/mol
InChI Key: MQOCPBRYEQOKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. MPHP-2201 is a member of the piperidine family of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Mechanism of Action

1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a critical role in regulating various physiological processes, including pain perception, appetite, mood, and memory. Synthetic cannabinoids like this compound are designed to mimic the effects of naturally occurring cannabinoids, which bind to these receptors and activate them.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception of time, space, and sensory input. Synthetic cannabinoids like this compound have also been shown to have potential therapeutic uses in the treatment of pain, anxiety, and other medical conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors in a controlled and precise manner. However, one limitation of using this compound is its potential for abuse and addiction. Researchers must take appropriate precautions to ensure that the compound is used safely and ethically in lab experiments.

Future Directions

There are many potential future directions for research involving 1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate and other synthetic cannabinoids. These include investigating the therapeutic potential of synthetic cannabinoids for various medical conditions, as well as studying the mechanisms of action and potential side effects of these compounds. Additionally, researchers may explore the use of synthetic cannabinoids as tools for studying the endocannabinoid system and its role in various physiological processes.

Scientific Research Applications

1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate has been used in numerous scientific studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system and the brain. These studies have focused on the potential therapeutic uses of synthetic cannabinoids, as well as their potential for abuse and addiction.

properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2S.C2H2O4/c1-20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-3-11-19;3-1(4)2(5)6/h4-7,16H,2-3,8-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCPBRYEQOKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.